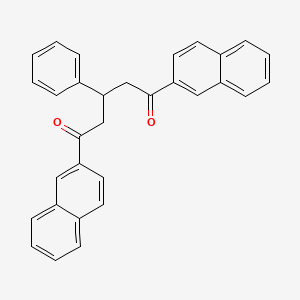
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione (DNPP) is a chemical compound that has been extensively used in scientific research for its unique properties. DNPP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. It is also known as acetylacetone, and its chemical formula is C23H18O2. DNPP has been used in various scientific fields, including chemistry, biochemistry, and medicinal chemistry.
作用機序
DNPP acts as a chelating agent and forms complexes with metal ions such as copper, iron, and zinc. DNPP also acts as a ligand in coordination chemistry and forms coordination complexes with metal ions. The mechanism of action of DNPP in medicinal chemistry is based on its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. DNPP has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DNPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. DNPP has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species. DNPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of the anti-apoptotic protein Bcl-2.
実験室実験の利点と制限
DNPP has several advantages for lab experiments, including its unique properties as a chelating agent and ligand in coordination chemistry. DNPP is also relatively easy to synthesize and is commercially available. However, DNPP has some limitations for lab experiments, including its toxicity and potential side effects. DNPP should be handled with care and used in a well-ventilated area.
将来の方向性
There are several future directions for DNPP research, including the synthesis of new DNPP derivatives with enhanced properties such as increased solubility and reduced toxicity. DNPP derivatives could be used as potential drug candidates for the treatment of various diseases such as cancer, inflammation, and microbial infections. DNPP could also be used in the development of new materials such as metal-organic frameworks and coordination polymers. DNPP research could also focus on the investigation of the mechanism of action of DNPP in various biological systems and the identification of new targets for drug development.
合成法
DNPP can be synthesized using various methods, including the Claisen condensation reaction, aldol condensation reaction, and the Michael addition reaction. The Claisen condensation reaction involves the reaction of two molecules of acetylacetone with a base catalyst such as sodium ethoxide or sodium methoxide. The aldol condensation reaction involves the reaction of acetylacetone with an aldehyde or ketone in the presence of a base catalyst. The Michael addition reaction involves the reaction of acetylacetone with a Michael acceptor such as an alpha, beta-unsaturated ketone or aldehyde.
科学的研究の応用
DNPP has been used in various scientific research applications, including the synthesis of organic compounds, as a chelating agent, and as a ligand in coordination chemistry. DNPP has also been used in medicinal chemistry for the synthesis of drugs such as anti-inflammatory agents, antimicrobial agents, and anticancer agents. DNPP has been shown to exhibit antibacterial, antifungal, and antiviral activities.
特性
IUPAC Name |
1,5-dinaphthalen-2-yl-3-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O2/c32-30(27-16-14-23-10-4-6-12-25(23)18-27)20-29(22-8-2-1-3-9-22)21-31(33)28-17-15-24-11-5-7-13-26(24)19-28/h1-19,29H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDRNOTBGTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC3=CC=CC=C3C=C2)CC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
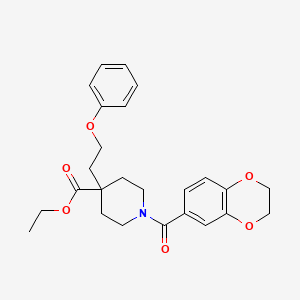
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![1-(2-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5034058.png)
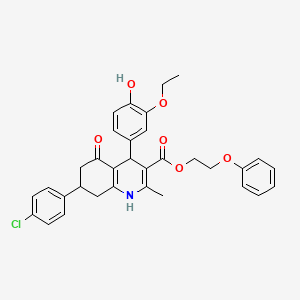
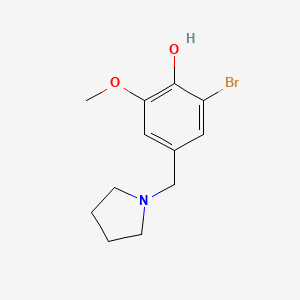
![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
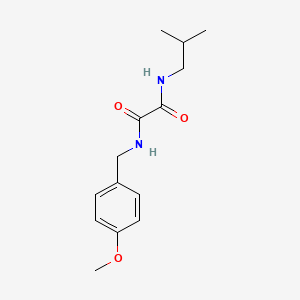
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)
